2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide
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Overview
Description
2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide is an organic compound that features a bromine atom, a methyl group, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
The synthesis of 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide typically involves the bromination of N-methyl-5-(trifluoromethoxy)benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-methyl-5-(trifluoromethoxy)benzamide include:
2-Bromo-5-(trifluoromethyl)aniline: This compound also contains a bromine atom and a trifluoromethyl group, but differs in its functional groups and overall structure.
N-Methyl-5-(trifluoromethoxy)benzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSFDZCSXADXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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